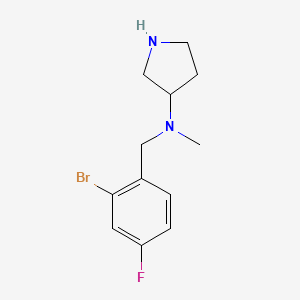

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

Description

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a benzyl group, which is attached to a pyrrolidine ring

Properties

IUPAC Name |

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c1-16(11-4-5-15-7-11)8-9-2-3-10(14)6-12(9)13/h2-3,6,11,15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEZOEPZHDUFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)F)Br)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of dehalogenated products

Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its role as a pharmacophore in the development of new therapeutic agents. Its structure suggests interactions with multiple biological targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its binding affinity and selectivity due to strong hydrogen bonds and dipole interactions, which are crucial for effective biological activity .

Table 1: Pharmacological Properties

| Property | Description |

|---|---|

| Binding Affinity | Enhanced by fluorine and bromine substituents |

| Mechanism of Action | Interaction with specific molecular targets (enzymes/receptors) |

| Biological Activity | Potential antidepressant and analgesic effects observed in related compounds |

Materials Science

Synthesis of Novel Materials

The unique structure of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine makes it a candidate for synthesizing new materials with specific electronic or optical properties. Its application in creating advanced materials can lead to innovations in electronics and photonics .

Biological Research

Probe for Biological Interactions

This compound is utilized as a probe to study the interactions of fluorinated compounds within biological systems. It can help elucidate the effects of halogenated compounds on cellular processes, contributing to a better understanding of drug design and development .

Case Studies

- Antidepressant Activity : Similar pyrrolidine derivatives have shown potential antidepressant effects. Studies indicate that modifications in such structures can lead to mood-enhancing properties .

- Analgesic Properties : Related compounds have demonstrated analgesic effects, suggesting that this compound may also possess pain-relieving qualities .

- Antipsychotic Potential : Research on piperazine derivatives indicates that changes in similar structures can yield antipsychotic activities, hinting at possible therapeutic uses for this compound .

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-fluorobenzyl alcohol

- 2-Bromo-4-fluorobenzyl chloride

- N-(2-Bromo-4-fluorobenzyl)-N-isopropyl-N-methyl-1,4-butanediamine

Uniqueness

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is unique due to the combination of its bromine and fluorine substituents on the benzyl group and the presence of a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound notable for its unique structural features, including a bromine and fluorine atom on a benzyl group attached to a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of 287.17 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and biological interactions, making it a valuable candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrFN₂ |

| Molecular Weight | 287.17 g/mol |

| CAS Number | 1341191-14-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural rigidity provided by the pyrrolidine ring may influence the compound's binding affinity and selectivity toward these targets, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have explored the potential of this compound as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). In vitro assays demonstrated significant inhibitory activity against FLT3 mutant variants, indicating its potential as a therapeutic agent for AML treatment. The following table summarizes the pIC50 values obtained from various assays:

| Compound | pIC50 (MV4-11) | pIC50 (U937) | pIC50 (Ba/F3 wt) |

|---|---|---|---|

| This compound | 8.2 ± 0.1 | 7.2 ± 0.1 | 5.0 ± 0.2 |

These results suggest that the compound exhibits potent activity against FLT3, making it a candidate for further development as an anticancer drug .

Receptor Binding Studies

In receptor binding studies, this compound has been investigated for its role as a ligand. The presence of fluorine and bromine atoms enhances the compound's binding properties, potentially increasing its efficacy in targeting specific receptors involved in various biological pathways .

Case Studies

- FLT3 Inhibition in AML : A study focusing on the inhibition of FLT3 demonstrated that the compound exhibited lower toxicity towards normal hematopoietic cells compared to other tested compounds, suggesting a favorable therapeutic index for AML treatment .

- Structural Optimization : Research on structural modifications indicated that substitutions at the bromine or fluorine positions did not significantly affect the biological activity, highlighting the robustness of the compound's design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.